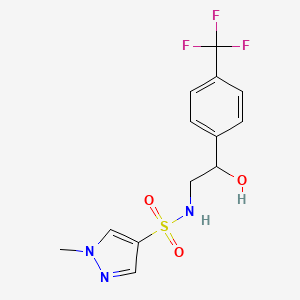![molecular formula C15H18ClN3O2S B2588840 N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide CAS No. 1645438-01-2](/img/structure/B2588840.png)
N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide, also known as AQ-13, is a synthetic compound that has been studied for its potential use in treating various diseases. It was first synthesized in 2009 and has since been the subject of numerous scientific studies. In
Scientific Research Applications
Metal Mediated Inhibition of Methionine Aminopeptidase
- Key Findings : Quinolinyl sulfonamides, including compounds related to N-[1-(6-Chloroquinolin-4-YL)piperidin-3-YL]methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). These compounds demonstrate different inhibitory potencies on various metal forms of Escherichia coli MetAP, with their inhibition dependent on metal concentration (Huang et al., 2006).
Aromatic Sulfonamides as Anticancer Agents
- Key Findings : A library of piperidine ring-fused aromatic sulfonamides was synthesized, which induced oxidative stress and cytotoxic effects in cancer cells, including leukemia and melanoma. These compounds exhibited potent cytotoxicity with low EC50 values, suggesting their potential as anticancer agents (Madácsi et al., 2013).
Piperidine Synthesis and Applications
- Key Findings : N-Vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles, such as those structurally related to the queried compound, can be used to form piperidine structures. These reactions occur with high efficiency and stereocontrol, highlighting the significance of these compounds in the synthesis of complex structures (Brizgys et al., 2012).
Gas Chromatography of Secondary Amines
- Key Findings : Secondary amines, including those similar to the queried compound, can be analyzed using gas chromatography after conversion into sulfonamides. This method is useful for determining secondary amines in various food products (Hamano et al., 1981).
Nanomagnetic Reusable Catalysts
- Key Findings : Piperidine-functionalized nanoparticles have been developed and used as catalysts in the synthesis of complex organic compounds. Such innovations demonstrate the versatility of piperidine-based structures in catalysis (Ghorbani‐Choghamarani & Azadi, 2015).
Synthesis of Quinoline Derivatives
- Key Findings : Quinoline derivatives, related to the queried compound, have been explored for their anticancer activities. The structural features of these compounds contribute to their potential as effective and safe anticancer agents (Solomon et al., 2019).
properties
IUPAC Name |
N-[1-(6-chloroquinolin-4-yl)piperidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-22(20,21)18-12-3-2-8-19(10-12)15-6-7-17-14-5-4-11(16)9-13(14)15/h4-7,9,12,18H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYHFSNUFRJYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCN(C1)C2=C3C=C(C=CC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2588758.png)

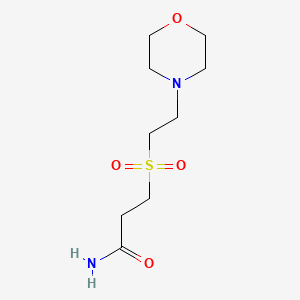
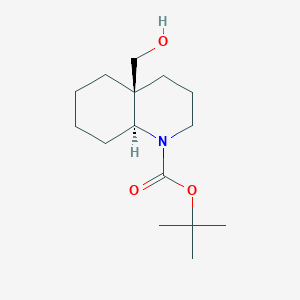
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588767.png)
![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2588768.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2588769.png)
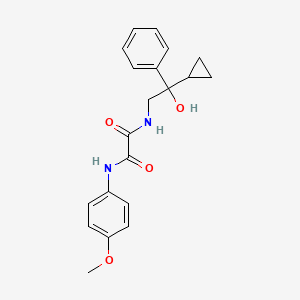

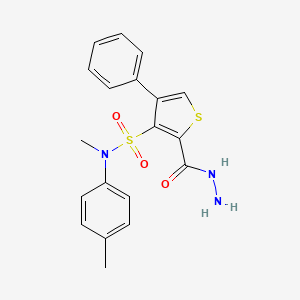
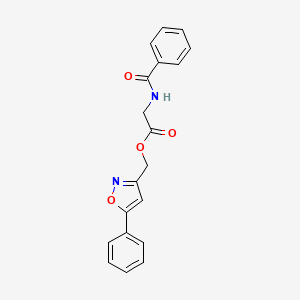
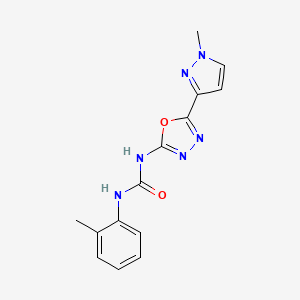
![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)
